![molecular formula C17H18O3 B14238179 ([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate CAS No. 352286-08-9](/img/structure/B14238179.png)
([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: is an organic compound that features a biphenyl group attached to a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate typically involves the esterification of ([1,1’-Biphenyl]-4-yl)methanol with 3-hydroxybutanoic acid . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: can be compared with similar compounds such as:
- ([1,1’-Biphenyl]-4-yl)methyl acetate
- ([1,1’-Biphenyl]-4-yl)methyl propanoate
- ([1,1’-Biphenyl]-4-yl)methyl butanoate
These compounds share the biphenyl group but differ in the ester moiety. The differences in the ester group can lead to variations in their chemical reactivity, physical properties, and applications.
Conclusion
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing processes.
属性
CAS 编号 |
352286-08-9 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
(4-phenylphenyl)methyl 3-hydroxybutanoate |
InChI |
InChI=1S/C17H18O3/c1-13(18)11-17(19)20-12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,18H,11-12H2,1H3 |
InChI 键 |
UKZXGPZVXITEAV-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


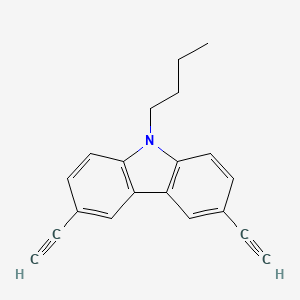
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
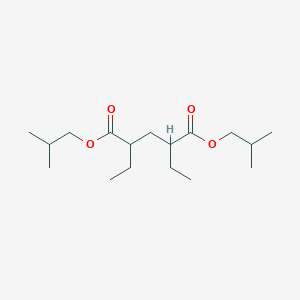
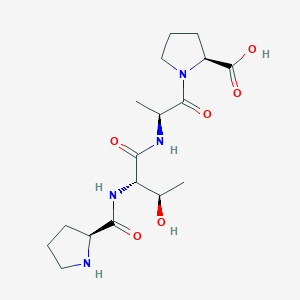
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
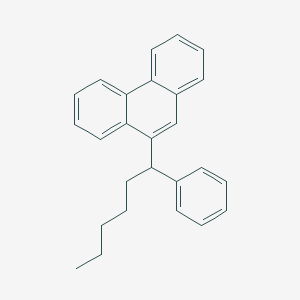
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)
![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
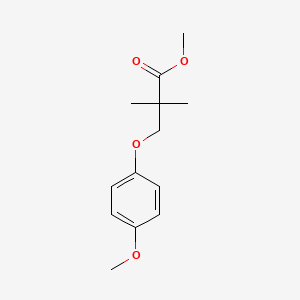

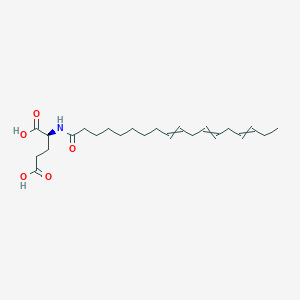
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
